molecular formula C11H10BrN3O B1487062 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one CAS No. 139047-54-4

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

Cat. No.: B1487062
CAS No.: 139047-54-4
M. Wt: 280.12 g/mol
InChI Key: REIRZIKCQYSRMO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with phosphatidylinositol 3-kinase and histone deacetylase . Phosphatidylinositol 3-kinase is involved in various cellular processes, including cell growth, proliferation, and survival, while histone deacetylase is crucial for regulating gene expression through chromatin remodeling. The interaction of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one with these enzymes results in the inhibition of their activities, thereby affecting downstream signaling pathways and cellular functions .

Cellular Effects

The effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in prostate cancer cell lines . It influences cell signaling pathways by inhibiting phosphatidylinositol 3-kinase and histone deacetylase, leading to alterations in gene expression and cellular metabolism. Additionally, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one increases the accumulation of reactive oxygen species within cells, further promoting apoptosis .

Molecular Mechanism

At the molecular level, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, inhibiting their enzymatic activities . This inhibition disrupts the signaling pathways regulated by these enzymes, leading to changes in gene expression and cellular functions. The compound’s ability to induce epigenetic modifications through histone deacetylase inhibition is particularly noteworthy, as it results in the reactivation of tumor suppressor genes and the suppression of oncogenes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on target enzymes over extended periods In vitro studies have shown that prolonged exposure to 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes such as phosphatidylinositol 3-kinase and histone deacetylase . The compound’s metabolism involves oxidative and reductive reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, its interactions with cellular transporters can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with histone deacetylase to exert its epigenetic effects . Additionally, it may localize to other cellular compartments, such as the cytoplasm, where it can interact with phosphatidylinositol 3-kinase and influence signaling pathways . The compound’s localization is regulated by specific targeting signals and post-translational modifications that direct it to its sites of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a base, followed by bromination to introduce the bromomethyl group . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts like Lewis acids or bases are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is unique due to the presence of the bromomethyl group, which can be further modified to create a variety of derivatives. This structural feature enhances its versatility and potential for use in medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIRZIKCQYSRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566040
Record name 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139047-54-4
Record name 2-(Bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Reactant of Route 2
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Reactant of Route 3
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Reactant of Route 4
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Reactant of Route 5
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
Reactant of Route 6
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

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